molecular formula C15H22O2 B076444 Benzyl octanoate CAS No. 10276-85-4

Benzyl octanoate

Cat. No.: B076444
CAS No.: 10276-85-4
M. Wt: 234.33 g/mol
InChI Key: MWQWCHLIPMDVLS-UHFFFAOYSA-N
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Description

Benzyl octanoate, also known as phenylmethyl octanoate, is an ester formed from the reaction of benzyl alcohol and octanoic acid. It is characterized by its pleasant aroma and is commonly used in the fragrance and flavor industries. The molecular formula of this compound is C15H22O2, and it has a molecular weight of 234.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl octanoate can be synthesized through the esterification reaction between benzyl alcohol and octanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

C6H5CH2OH+C7H15COOHC6H5CH2OCOC7H15+H2O\text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{C}_7\text{H}_{15}\text{COOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCOC}_7\text{H}_{15} + \text{H}_2\text{O} C6​H5​CH2​OH+C7​H15​COOH→C6​H5​CH2​OCOC7​H15​+H2​O

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous esterification process. This involves the use of a packed bed reactor where benzyl alcohol and octanoic acid are continuously fed into the reactor along with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to shift the equilibrium towards product formation .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield benzyl alcohol and octanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by an acid or base.

    Oxidation: this compound can be oxidized to form benzyl octanoic acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Acidic or basic catalysts such as sulfuric acid or sodium methoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Hydrolysis: Benzyl alcohol and octanoic acid.

    Transesterification: New ester and alcohol products depending on the reacting alcohol.

    Oxidation: Benzyl octanoic acid.

Scientific Research Applications

Benzyl octanoate has several applications in scientific research:

Comparison with Similar Compounds

    Benzyl acetate: Another ester with a pleasant aroma, commonly used in fragrances.

    Benzyl butyrate: Similar in structure but with a shorter carbon chain, used in flavorings.

    Benzyl benzoate: Used as a fragrance and in medicinal applications for its antiparasitic properties.

Uniqueness: Benzyl octanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain esters. This results in a distinct aroma profile and different solubility characteristics, making it suitable for specific applications in the fragrance and flavor industries .

Properties

IUPAC Name

benzyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQWCHLIPMDVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145493
Record name Benzyl octanoate
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Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10276-85-4
Record name Benzyl octanoate
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Record name Benzyl octanoate
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Record name Octanoic acid, phenylmethyl ester
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Record name Benzyl octanoate
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Record name Benzyl octanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What novel approaches have been explored for synthesizing benzyl octanoate?

A: Recent research has focused on using task-specific ionic liquids (TSILs) as catalysts for the esterification of octylic acid with benzyl alcohol to produce this compound [, ]. These TSILs, particularly those with an alkane sulfonic acid group, have demonstrated high catalytic activity under both traditional heating and microwave irradiation [].

Q2: What are the advantages of using TSILs as catalysts in this compound synthesis?

A2: TSILs offer several benefits over conventional catalysts:

  • Enhanced reaction efficiency: Studies show that TSILs, especially under microwave irradiation, significantly accelerate the reaction rate compared to traditional heating methods [].
  • Mild reaction conditions: The use of TSILs allows for the reaction to occur under relatively mild conditions, reducing the energy input required [].
  • Catalyst reusability: Certain TSILs, like those incorporating HSO4, exhibit remarkable stability and can be reused multiple times without a significant loss in their catalytic activity []. This promotes sustainability and cost-effectiveness.

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